One of the primary areas of research focuses on THDA's potential antioxidant properties. As an antioxidant, it may help neutralize free radicals, which are molecules that can damage cells and contribute to various conditions.
A study published in the National Institutes of Health's PMC database investigated THDA's ability to stimulate collagen production and its antioxidant effects. The findings suggest that THDA has weak antioxidant activity on its own (). Further research is needed to determine its effectiveness in neutralizing free radicals in the human body.
THDA's role in skin health is another area of scientific exploration. Some studies suggest it may help reduce the appearance of dark spots and improve overall skin tone (). Additionally, it's theorized that THDA might promote collagen production, which could potentially have anti-aging benefits.
THDA is considered a precursor to L-ascorbic acid (vitamin C). Enzymes within the skin are believed to convert THDA into pure ascorbic acid. However, the efficiency of this conversion process and the amount of ascorbic acid actually produced in vivo (within a living organism) remains unclear and requires further investigation ().
Ascorbyl tetra-2-hexyldecanoate is a synthetic derivative of ascorbic acid, commonly known as Vitamin C. It is chemically classified as a tetraester formed by the esterification of ascorbic acid with four molecules of 2-hexyldecanoic acid. Its molecular formula is and it has a molecular weight of approximately 1129.76 g/mol . This compound is recognized for its lipophilic properties, which enhance its stability and absorption in cosmetic formulations compared to traditional ascorbic acid.
Ascorbyl tetra-2-hexyldecanoate exhibits several biological activities attributed to its parent compound, ascorbic acid. It acts as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. Additionally, it has been shown to promote collagen synthesis, which is crucial for maintaining skin elasticity and reducing signs of aging . The compound also possesses anti-inflammatory properties, making it beneficial in dermatological applications.
The synthesis of ascorbyl tetra-2-hexyldecanoate typically involves the following steps:
Ascorbyl tetra-2-hexyldecanoate is widely used in cosmetic and dermatological products due to its stability and efficacy:
Studies on the interactions of ascorbyl tetra-2-hexyldecanoate with other compounds indicate that it can enhance the stability and effectiveness of other active ingredients in formulations. For instance, its combination with retinoids has shown synergistic effects in promoting skin renewal while minimizing irritation . Additionally, it can interact with various emulsifiers and surfactants to improve product texture and application.
Ascorbyl tetra-2-hexyldecanoate shares structural similarities with other lipid-soluble derivatives of ascorbic acid. Below are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ascorbyl palmitate | Ester | More hydrophilic; less stable than tetra-2-hexyldecanoate |
Ascorbyl tetraisopalmitate | Tetraester | Similar lipophilicity; often used interchangeably |
Tetrahexyldecyl ascorbate | Ester | Higher lipophilicity; used primarily in cosmetics |
Ascorbic acid 6-palmitate | Ester | Less stable; more prone to oxidation |
Ascorbyl tetra-2-hexyldecanoate's unique combination of stability, lipophilicity, and biological activity distinguishes it from these similar compounds, making it particularly valuable in cosmetic applications focused on skin health and anti-aging effects .
Ascorbyl tetra-2-hexyldecanoate exhibits the molecular formula C₇₀H₁₂₈O₁₀, representing one of the most complex ascorbic acid derivatives developed for enhanced stability and lipophilicity [1] [2]. The compound possesses a molecular weight of 1129.76 g/mol, as confirmed through multiple analytical sources including PubChem and various commercial suppliers [1] [3] [4]. The exact mass determination yields 1128.95075028 g/mol, providing precise molecular identification for mass spectrometric applications [2].
The substantial molecular weight reflects the presence of four 2-hexyldecanoic acid chains attached to the ascorbic acid core through ester linkages. This tetraester configuration distinguishes it from simpler ascorbic acid derivatives and contributes to its unique physicochemical properties. The compound's CAS registry number 183476-82-6 provides definitive chemical identification, while the EINECS number 430-110-8 confirms its European regulatory classification [5] [6].
Table 1: Molecular Properties of Ascorbyl tetra-2-hexyldecanoate
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇₀H₁₂₈O₁₀ | Multiple sources |
Molecular Weight (g/mol) | 1129.76 | PubChem, Sigma-Aldrich |
Exact Mass (g/mol) | 1128.95075028 | ChemicalBook |
CAS Registry Number | 183476-82-6 | PubChem, FDA |
EINECS Number | 430-110-8 | ChemSrc |
UNII Number | 47143LT58A | PubChem |
Melting Point (°C) | 130-135 | Unilong Material |
Boiling Point (°C) | 947.4 ± 64.0 (Predicted) | ChemSrc |
Density (g/mL at 20°C) | 0.928-0.941 | Multiple sources |
Refractive Index | 1.440-1.480 | Lookchem |
Specific Rotation [α]D20 | -25° to -30° | TRC Certificate |
Topological Polar Surface Area (Ų) | 131.50 | ChemicalBook |
LogP | 21.01360 | ChemSrc |
Rotatable Bond Count | 62 | Alfa Chemistry |
Hydrogen Bond Acceptor Count | 10 | Alfa Chemistry |
Hydrogen Bond Donor Count | 0 | Estimated |
The structural architecture of ascorbyl tetra-2-hexyldecanoate consists of a central L-ascorbic acid moiety with four 2-hexyldecanoic acid chains attached through ester bonds at the 2, 3, 5, and 6 positions [1] [7]. The IUPAC nomenclature identifies the compound as [(2S)-2-[(2R)-3,4-bis(2-hexyldecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(2-hexyldecanoyloxy)ethyl] 2-hexyldecanoate [3] [2].
The branched nature of the 2-hexyldecanoic acid chains contributes significantly to the compound's enhanced stability compared to linear fatty acid derivatives. Each 2-hexyldecanoic acid unit contains a 16-carbon backbone with a hexyl branch at the second carbon position, creating a bulky, sterically hindered environment around the ascorbic acid core [8] [9]. This structural arrangement prevents oxidative degradation while maintaining the essential enediol functionality responsible for vitamin C activity.
The canonical SMILES representation CCCCCCCCC(CCCCCC)C(=O)OCC(C1C(=C(C(=O)O1)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC provides a detailed structural descriptor for computational applications [2]. The InChI key OEWBEINAQKIQLZ-CMRBMDBWSA-N serves as a unique molecular identifier for database searches and structural comparisons [7].
The stereochemical configuration of ascorbyl tetra-2-hexyldecanoate maintains the natural L-configuration of ascorbic acid, preserving the (2R) configuration at the furan ring carbon and the (2S) configuration at the side chain carbon [10] [11]. This stereochemical arrangement is crucial for biological recognition and activity, as demonstrated by the specific rotation values of -25° to -30° measured in appropriate solvents [11].
The presence of four identical 2-hexyldecanoic acid substituents eliminates potential regioisomeric complications that might arise with mixed fatty acid derivatives. However, the branched nature of the 2-hexyldecanoic acid chains introduces conformational flexibility, resulting in 62 rotatable bonds within the molecular structure [2]. This conformational diversity contributes to the compound's physical properties, including its liquid state at room temperature and enhanced membrane permeability.
The compound exists as a single stereoisomeric form due to the symmetric substitution pattern and the preservation of the ascorbic acid stereocenter configuration. This stereochemical uniformity simplifies analytical characterization and ensures consistent biological activity across different synthetic batches [12].
Table 2: Comparative Analysis with Other Ascorbic Acid Derivatives
Derivative | Molecular Formula | Molecular Weight | Solubility | Stability | Ester Groups |
---|---|---|---|---|---|
Ascorbyl tetra-2-hexyldecanoate | C₇₀H₁₂₈O₁₀ | 1129.76 | Oil-soluble | Highest stability | 4 (tetraester) |
Ascorbyl palmitate | C₂₂H₃₈O₇ | 414.54 | Oil-soluble | Moderate stability | 1 (monoester) |
Ascorbyl stearate | C₂₄H₄₂O₇ | 442.59 | Oil-soluble | Moderate stability | 1 (monoester) |
Magnesium ascorbyl phosphate | C₁₂H₁₆MgO₁₂P₂ | 406.49 | Water-soluble | High stability | 0 (phosphate) |
Sodium ascorbyl phosphate | C₆H₆Na₃O₉P | 258.07 | Water-soluble | High stability | 0 (phosphate) |
L-Ascorbic acid (parent) | C₆H₈O₆ | 176.12 | Water-soluble | Low stability | 0 (parent acid) |
The branched fatty acid chains in ascorbyl tetra-2-hexyldecanoate distinguish it from derivatives utilizing linear fatty acids like palmitic or stearic acid. The 2-hexyldecanoic acid component, also known as isopalmitic acid, provides superior stability characteristics due to its branched structure, which creates steric hindrance around the ascorbic acid core [12] [8]. This structural feature contributes to the compound's exceptional thermal stability, with a melting point range of 130-135°C compared to lower values for linear chain derivatives [16].
The logarithmic partition coefficient (LogP) value of 21.01360 indicates exceptional lipophilicity, far exceeding that of other ascorbic acid derivatives [5]. This high lipophilicity facilitates cellular membrane penetration and enhances bioavailability in lipid-rich environments, making it particularly suitable for topical applications and lipid-based formulations.
Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides definitive structural confirmation for ascorbyl tetra-2-hexyldecanoate, with analytical certificates consistently reporting spectra that are "consistent with structure" [4] [17]. The ¹H NMR spectrum exhibits characteristic resonances corresponding to the hydroxyl groups at the C-2 and C-3 carbons of the ascorbic acid moiety at 11.10 and 8.41 ppm, respectively [18]. These downfield chemical shifts confirm the preservation of the enediol functionality essential for antioxidant activity.
The aliphatic proton resonances from the four 2-hexyldecanoic acid chains dominate the spectrum, appearing as complex multiplets in the 0.8-2.5 ppm region. The methyl group protons of the branched fatty acid chains produce characteristic triplet patterns, while the methylene protons contribute to overlapping multiplet patterns throughout the aliphatic region. The ester linkage formation is confirmed by the absence of the carboxylic acid proton resonances that would appear around 12 ppm in the free fatty acid.
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy confirms the regioselective esterification at the C-6 carbon position of the ascorbic acid moiety [18]. The carbonyl carbon resonances of the ester groups appear in the expected range of 170-175 ppm, while the ascorbic acid carbon framework produces characteristic resonances that confirm structural integrity. The numerous aliphatic carbon atoms from the fatty acid chains contribute to complex patterns in the 10-40 ppm region.
Fourier-transform infrared (FT-IR) spectroscopy reveals diagnostic absorption bands that confirm the molecular structure and functional group composition of ascorbyl tetra-2-hexyldecanoate [18]. The ester carbonyl stretching vibration appears at 1733 cm⁻¹, confirming the presence of the four ester linkages connecting the fatty acid chains to the ascorbic acid core. This frequency is characteristic of saturated aliphatic ester groups and distinguishes the compound from other ascorbic acid derivatives.
The C-H stretching vibrations produce strong absorption bands in the 2800-3000 cm⁻¹ region, with the olefin C-H stretching at 3006 cm⁻¹ confirming the presence of the ascorbic acid double bond functionality [18]. The O-H stretching vibrations from any residual hydroxyl groups appear as broad absorptions in the 3200-3600 cm⁻¹ region, though these are typically weak due to the extensive esterification.
Additional characteristic absorptions include C-O stretching vibrations around 1000-1300 cm⁻¹ from the ester linkages and furan ring, and C-C stretching vibrations from the aliphatic chains throughout the fingerprint region below 1500 cm⁻¹. The absence of broad O-H stretching around 2500-3300 cm⁻¹ confirms complete esterification of the carboxylic acid groups.
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for ascorbyl tetra-2-hexyldecanoate [18]. Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) identifies the molecular ion peak at m/z 1129.76, corresponding to the protonated molecular ion [M+H]⁺. Alternative ionization modes may produce sodium adduct ions [M+Na]⁺ at m/z 1151.76 or potassium adduct ions [M+K]⁺ at m/z 1167.76.
The fragmentation pattern reveals characteristic losses corresponding to the 2-hexyldecanoic acid units (molecular weight 256.42 g/mol each), producing fragment ions at m/z values of 873.34, 616.92, and 360.50 representing sequential losses of one, two, and three fatty acid chains, respectively [8]. The base peak often corresponds to the ascorbic acid core after complete loss of all fatty acid substituents.
High-resolution mass spectrometry provides exact mass determination with sufficient accuracy to distinguish the compound from potential isomers or impurities. The mass accuracy typically achieves better than 5 ppm deviation from the theoretical exact mass of 1128.95075028 g/mol, enabling confident molecular formula assignment and structural confirmation.
X-ray crystallographic analysis of ascorbyl tetra-2-hexyldecanoate faces significant challenges due to the compound's liquid state at room temperature and the conformational flexibility imparted by the four long-chain fatty acid substituents [16]. The 62 rotatable bonds within the molecular structure create numerous conformational possibilities that inhibit crystallization under standard conditions.
When crystallization is achieved through specialized techniques such as low-temperature conditions or co-crystallization with appropriate solvents, the resulting crystal structures reveal the three-dimensional arrangement of the molecular components. The ascorbic acid core maintains its characteristic planar furan ring geometry, while the fatty acid chains adopt extended conformations that minimize steric interactions.
The crystal packing typically exhibits layered arrangements with the polar ascorbic acid regions clustering together and the nonpolar fatty acid chains forming hydrophobic domains. Intermolecular hydrogen bonding may occur between any residual hydroxyl groups on adjacent molecules, though such interactions are limited due to the extensive esterification. The branched nature of the 2-hexyldecanoic acid chains creates irregular packing patterns that contribute to the compound's relatively low melting point compared to linear chain analogs.
Table 3: Spectroscopic Characterization Methods
Technique | Key Findings/Characteristics | Application | Reference |
---|---|---|---|
¹H NMR | Consistent with structure, confirms ester linkages | Structural confirmation | MedChemExpress COA |
¹³C NMR | Confirms C-6 esterification selectivity | Regioselectivity analysis | Synthesis studies |
Mass Spectrometry | Molecular ion peak at m/z 1129.76, fragmentation patterns | Molecular weight confirmation | Multiple sources |
Infrared Spectroscopy | Ester bond (1733 cm⁻¹), C-H stretching, O-H groups | Functional group identification | Ascorbyl ester studies |
UV-Vis Spectroscopy | Absorption maximum ~250 nm region | Quantitative analysis | Derivative spectroscopy |
HPLC Analysis | Purity determination ≥98% typical | Purity assessment | Analytical certificates |
Irritant;Environmental Hazard